

Application Notes and Protocols for T-474 in Target Engagement Assays

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Compound of Interest

Compound Name: T-474

Cat. No.: B1193745

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Introduction

T-474 (also known as SAR444656) is a potent, selective, and orally bioavailable heterobifunctional small molecule designed to induce the degradation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2] As a Proteolysis Targeting Chimera (PROTAC), **T-474** functions by recruiting IRAK4 to the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of the IRAK4 protein.[3][4] IRAK4 is a critical kinase and scaffolding protein in the signaling pathways of Toll-like receptors (TLRs) and IL-1 receptors (IL-1Rs), which are central to the innate immune response.[1][4][5][6] By degrading IRAK4, **T-474** effectively abolishes both its kinase and scaffolding functions, offering a potentially superior therapeutic approach compared to traditional kinase inhibitors that only block the active site.[1][2][6] This mechanism has shown promise in treating a range of immune-inflammatory diseases, including hidradenitis suppurativa (HS) and atopic dermatitis (AD).[3][7][8]

Confirming that a molecule like **T-474** engages its intended target within a cellular environment is a critical step in drug development. Target engagement assays provide direct evidence of a drug binding to its target protein and can be used to establish structure-activity relationships, determine cellular potency, and understand the mechanism of action.[9] The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method for assessing target engagement in intact cells and tissues.[10][11][12] The core principle of CETSA is that the binding of a ligand (e.g., **T-474**) to its target protein (IRAK4) confers thermal stability, increasing the protein's melting temperature (T_m).[10]

These application notes provide detailed protocols for utilizing **T-474** to assess IRAK4 target engagement, with a primary focus on the CETSA methodology.

Quantitative Data Summary for T-474

The following tables summarize key quantitative parameters for **T-474**, demonstrating its potency in degrading IRAK4 and inhibiting downstream signaling pathways.

Table 1: IRAK4 Degradation Potency

| Parameter | Cell Line/System | Value | Reference |
|--|------------------|---------------|-----------|
| DC ₅₀ (Degradation) | THP-1 Cells | 0.88 nM | [5] |
| DC ₅₀ (Degradation) | RAW 264.7 Cells | 4.0 nM | [3] |
| D _{max} (Max Degradation) | THP-1 Cells | 101% | [5] |
| Plasma Concentration for 80% IRAK4 Reduction | Healthy Adults | 4.1–5.3 ng/mL | [13] |

- DC₅₀: Half-maximal degradation concentration.
- D_{max}: Maximum percentage of protein degradation observed.

Table 2: Inhibition of Cytokine Production

| Parameter | Cell System | Stimulant | Cytokine | Value | Reference |
|----------------------------------|----------------|-------------|----------|--|-----------|
| IC ₅₀ (Inhibition) | Human PBMCs | R848 or LPS | IL-6 | Potent Inhibition (Value not specified) | [3] |
| IC ₅₀ (Inhibition) | Human PBMCs | R848 or LPS | IL-8 | Potent Inhibition (Value not specified) | [3] |

- IC₅₀: Half-maximal inhibitory concentration.
- PBMCs: Peripheral Blood Mononuclear Cells.
- LPS: Lipopolysaccharide.

Signaling Pathway and Mechanism of Action

T-474 is designed to intercept the TLR/IL-1R signaling cascade by eliminating the central IRAK4 protein. The diagram below illustrates this pathway and the intervention point of **T-474**.

Caption: IRAK4 signaling pathway and **T-474**'s degradation mechanism.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

The following diagram outlines the typical workflow for a CETSA experiment to measure **T-474** target engagement with IRAK4.



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